An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitroaniline: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-Bromo-4-fluoro-5-nitroaniline: Properties, Synthesis, and Applications
Abstract: This technical guide provides a comprehensive overview of 2-Bromo-4-fluoro-5-nitroaniline (CAS No. 952664-69-6), a highly functionalized aromatic compound critical to modern pharmaceutical synthesis.[1] We will refer to the common isomer 2-Bromo-5-fluoro-4-nitroaniline throughout this guide, as it is a key precursor in the synthesis of notable Active Pharmaceutical Ingredients (APIs) such as Tezacaftor, a modulator used in the treatment of cystic fibrosis.[1][2] This document is structured to provide researchers, chemists, and drug development professionals with in-depth technical data, including physicochemical properties, spectroscopic analysis, detailed synthesis protocols with mechanistic rationale, and key applications.
Core Physicochemical Properties
2-Bromo-5-fluoro-4-nitroaniline is a polysubstituted aniline that serves as a versatile building block.[1] Its unique arrangement of bromo, fluoro, nitro, and amino groups offers distinct reactivity at multiple sites, enabling the construction of complex molecular architectures. The key identifiers and physical properties are summarized below.
| Property | Value | Source |
| IUPAC Name | 2-Bromo-5-fluoro-4-nitroaniline | PubChem[3] |
| CAS Number | 952664-69-6 | BenchChem, PubChem[1][3] |
| Molecular Formula | C₆H₄BrFN₂O₂ | BenchChem, PubChem[1][3] |
| Molecular Weight | 235.01 g/mol | BenchChem, PubChem[1][3] |
| Appearance | Red-brown crystalline powder | Echemi[4] |
| Melting Point | 152°C - 156°C | Echemi[4] |
| Solubility | Very soluble in N,N-Dimethylformamide (DMF), Soluble in methanol; Sparingly soluble in glacial acetic acid; Practically insoluble in water. | Echemi[4] |
| Density | ~1.896 g/cm³ (Predicted) | Echemi[4] |
| SMILES | C1=C(C(=CC(=C1F)[O-])Br)N | PubChem[3] |
Spectroscopic Profile
Characterization of 2-Bromo-5-fluoro-4-nitroaniline is essential for confirming its identity and purity. While specific spectra can vary slightly based on instrumentation and conditions, the following provides an expert analysis of the expected spectroscopic data.
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¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. Due to the substitution pattern, there will be two aromatic protons, each appearing as a doublet due to coupling with the fluorine atom and potentially with each other. The amine (-NH₂) protons will likely appear as a broad singlet.
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¹³C NMR (Carbon Nuclear Magnetic Resonance): The carbon spectrum will display six distinct signals for the aromatic carbons. The carbons attached to the electronegative substituents (Bromine, Fluorine, Nitro group, and Amino group) will be significantly shifted. The C-F coupling will be observable as doublets.
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FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum provides key information about the functional groups. Key vibrational modes to expect include:
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N-H Stretching: Two distinct peaks in the 3300-3500 cm⁻¹ region, characteristic of a primary amine (-NH₂).
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N-O Stretching (Nitro Group): Strong, sharp asymmetric and symmetric stretching bands, typically around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.
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C-F Stretching: A strong absorption in the 1000-1300 cm⁻¹ region.
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C-Br Stretching: Found in the lower wavenumber region, typically 500-650 cm⁻¹.
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-
Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). The nominal mass would be around 234/236 m/z.
Synthesis and Mechanistic Insights
The synthesis of 2-Bromo-5-fluoro-4-nitroaniline presents a classic challenge in regioselectivity. Direct nitration of the precursor, 2-bromo-5-fluoroaniline, is difficult to control because the strongly activating amino group directs ortho and para, potentially leading to a mixture of products.[1]
Causality Behind the Preferred Synthetic Route: To achieve high yield and purity of the desired C4-nitrated product, a protection-nitration-deprotection strategy is employed.[1][2]
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Amine Protection: The highly activating amino group is temporarily converted into a less activating and sterically bulky amide, typically an acetamide. This serves two crucial purposes:
-
Moderates Reactivity: The acetyl group is electron-withdrawing, which dampens the activating nature of the nitrogen, allowing for a more controlled nitration.[1]
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Enforces Regioselectivity: The bulkiness of the acetamide group sterically hinders the C6 position (ortho to the amine), thereby favoring electrophilic attack at the C4 position, which is para to the directing group.[1]
-
-
Nitration: The protected intermediate is then nitrated using a standard nitrating agent. The nitro group is installed at the C4 position.
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Deprotection: The acetyl protecting group is subsequently removed via hydrolysis under basic or acidic conditions to yield the final product.[2]
Caption: Synthesis workflow for 2-Bromo-5-fluoro-4-nitroaniline.
Experimental Protocol: Synthesis via Protection-Nitration-Deprotection
The following protocol is adapted from established synthetic methods.[2]
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Step 1: Preparation of N-(2-bromo-5-fluorophenyl)acetamide (Protection)
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To a solution of 2-bromo-5-fluoroaniline (1 molar equivalent) in a suitable solvent (e.g., dichloromethane or acetic acid), add acetic anhydride (1.1 molar equivalents) dropwise at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours until the starting material is consumed (monitor by TLC).
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the protected amide.
-
-
Step 2: Preparation of N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide (Nitration)
-
Dissolve the N-(2-bromo-5-fluorophenyl)acetamide from Step 1 in concentrated sulfuric acid at 0°C.
-
Add a nitrating mixture (e.g., a solution of nitric acid in sulfuric acid) dropwise while maintaining the temperature below 5°C.
-
Stir the mixture at 0-5°C for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice. The solid product will precipitate.
-
Filter the precipitate, wash thoroughly with cold water until neutral, and dry to obtain the nitrated intermediate.
-
-
Step 3: Preparation of 2-Bromo-5-fluoro-4-nitroaniline (Deprotection)
-
Suspend the N-(2-bromo-5-fluoro-4-nitrophenyl)acetamide from Step 2 in methanol.[2]
-
Add potassium carbonate (e.g., 1.5 molar equivalents) to the suspension.[2]
-
Stir the mixture at room temperature for 30 minutes to 1 hour.[2]
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture.
-
Concentrate the filtrate, dissolve the residue in dichloromethane, wash with water, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the solution to yield the final product, 2-bromo-5-fluoro-4-nitroaniline, which can be further purified by recrystallization if necessary.[2]
-
Reactivity and Applications in Drug Development
The true value of 2-bromo-5-fluoro-4-nitroaniline lies in its utility as a versatile intermediate for constructing more complex molecules.[1] Its primary application is in the pharmaceutical industry, most notably as a key building block for Tezacaftor.[2]
-
Amino Group (-NH₂): Can undergo diazotization followed by Sandmeyer reactions to introduce a variety of substituents. It is also a key site for amide bond formation.
-
Nitro Group (-NO₂): Can be readily reduced to an amino group, providing a new site for functionalization. This transformation is fundamental in the synthesis of many APIs.
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Aromatic Halogens (Br, F): The bromine atom is a good leaving group in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the formation of new carbon-carbon or carbon-nitrogen bonds.
Caption: Role of the intermediate in a drug development workflow.
Safety, Handling, and Storage
Due to its chemical nature, 2-Bromo-5-fluoro-4-nitroaniline must be handled with appropriate safety precautions.
Hazard Identification: [3]
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Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.
-
Irritation: Causes skin irritation and serious eye irritation.
-
Respiratory: May cause respiratory irritation.
Handling and Personal Protective Equipment (PPE):
-
Handle only in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[5]
-
Avoid generating dust.[6]
-
Avoid contact with skin, eyes, and clothing.[6]
Storage:
-
Store in a tightly sealed container in a cool, dry, and dark place.[1][7]
-
Keep away from incompatible materials such as strong oxidizing agents.[1]
-
The compound is generally stable under recommended storage conditions.[1]
References
- Tian, G., Wu, J., Li, Z., Yang, C., & Ding, F. (2020). A kind of synthetic method of 2-bromo-5-fluoro-4-nitroaniline and intermediate thereof. Google Patents.
-
2-Bromo-5-fluoro-4-nitroaniline. (n.d.). MySkinRecipes. Retrieved from [Link]
- Preparation method of 2-bromo-5-fluoro-4-nitroaniline. (2021). Google Patents.
-
2-Bromo-5-fluoro-4-nitroaniline. (n.d.). PubChem. Retrieved from [Link]
-
Arshad, M. N., Tahir, M. N., Khan, I. U., & Shafiq, M. (2009). 2-Bromo-4-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 65(3), o563. Retrieved from [Link]
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- 3. 2-Bromo-5-fluoro-4-nitroaniline | C6H4BrFN2O2 | CID 57488513 - PubChem [pubchem.ncbi.nlm.nih.gov]
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